molecular formula C10H26N6O2 B12422451 (E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium

(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium

Cat. No.: B12422451
M. Wt: 262.35 g/mol
InChI Key: STVYBUMQUAJDER-JQIJEIRASA-N
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Description

(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium is a complex organic compound characterized by its multiple amino and oxido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium is unique due to its specific arrangement of amino and oxido groups, which confer distinct reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C10H26N6O2

Molecular Weight

262.35 g/mol

IUPAC Name

(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14+

InChI Key

STVYBUMQUAJDER-JQIJEIRASA-N

Isomeric SMILES

C(CCN(CCCN)/[N+](=N\O)/[O-])CNCCCN

Canonical SMILES

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN

Origin of Product

United States

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